molecular formula C18H15Br2N3O2 B11548732 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide

Cat. No.: B11548732
M. Wt: 465.1 g/mol
InChI Key: YQJKZZIBBXOLOB-LSHDLFTRSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a brominated indole moiety and a bromophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 2-(4-bromophenoxy)propanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-3-carbaldehyde
  • 2-(4-Bromophenoxy)propanehydrazide
  • Indole-3-acetic acid derivatives

Uniqueness

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide is unique due to the presence of both brominated indole and bromophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H15Br2N3O2

Molecular Weight

465.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(4-bromophenoxy)propanamide

InChI

InChI=1S/C18H15Br2N3O2/c1-11(25-15-5-2-13(19)3-6-15)18(24)23-22-10-12-9-21-17-7-4-14(20)8-16(12)17/h2-11,21H,1H3,(H,23,24)/b22-10+

InChI Key

YQJKZZIBBXOLOB-LSHDLFTRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CNC2=C1C=C(C=C2)Br)OC3=CC=C(C=C3)Br

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=C1C=C(C=C2)Br)OC3=CC=C(C=C3)Br

Origin of Product

United States

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